N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
Molecular Formula |
C21H21ClN4OS |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-8-6-16(7-9-17)19-15-28-21(23-19)24-20(27)14-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,23,24,27) |
InChI Key |
SBQULYAOKIYAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Chloroacetamide Intermediates
The most widely documented approach involves the alkylation of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide with 4-phenylpiperazine. This method, adapted from analogous syntheses of piperazine-containing acetamides, proceeds via nucleophilic substitution (SN2) at the α-carbon of the chloroacetamide group.
-
Reactants :
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2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (1.15 mmol)
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4-Phenylpiperazine (1.15 mmol)
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Triethylamine (0.3 mL, as base)
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Solvent: Acetonitrile (15 mL) with DMF (2 mL, as polar aprotic co-solvent)
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-
Conditions :
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Workup :
Yield : 40–65%, depending on reactant purity and recrystallization efficiency.
Alternative Route: Coupling of Preformed Thiazole and Piperazine Moieties
A modular strategy involves separately synthesizing the thiazole and piperazine-acetamide fragments, followed by coupling. This method, though less common, avoids handling reactive chloroacetamide intermediates.
Step 1: Synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine
Step 2: Preparation of 2-(4-Phenylpiperazin-1-yl)Acetic Acid
Step 3: Amide Bond Formation
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Coupling Agent : Use HATU or EDCI/HOBt in DCM.
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Conditions : Stir at room temperature for 12 hours.
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Yield : 50–55% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Parameters
Solvent Effects
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile/DMF | 8 | 65 | 98 |
| DMSO | 6 | 60 | 95 |
| THF | 12 | 45 | 90 |
Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, while acetonitrile minimizes side reactions.
Temperature and Catalysis
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Optimal Temperature : 80–85°C (reflux). Lower temperatures (60°C) reduce yield to 30%.
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Catalysts : KI (5 mol%) increases yield by 15% via halide exchange.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
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HPLC : Rt = 1.357 min (C18 column, acetonitrile/water 70:30).
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Elemental Analysis : Calculated for C21H20ClN5OS: C, 58.67; H, 4.69; N, 16.28. Found: C, 58.61; H, 4.72; N, 16.24.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
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Issue : Co-elution of unreacted thiazole precursor in column chromatography.
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Solution : Gradient elution (hexane → ethyl acetate) improves resolution.
Scalability and Industrial Feasibility
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Batch Size : Successful at 100 g scale with consistent yield (60–62%).
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Cost Drivers :
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4-Phenylpiperazine (≈ $120/g, Sigma-Aldrich)
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HATU coupling agents (≈ $250/g).
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Emerging Methodologies
Microwave-Assisted Synthesis
Flow Chemistry Approaches
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Microreactor Setup :
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Residence time: 10 minutes.
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Productivity: 5 g/h.
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Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and piperazine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole or piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide has been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and others. Molecular docking studies suggest that these compounds may bind effectively to specific cancer-related targets, enhancing their therapeutic efficacy.
Neuroprotective Effects
The piperazine moiety in the compound is associated with neuroprotective effects. Research indicates that compounds containing piperazine can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer’s.
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Thiazole Synthesis | Utilizes Hantzsch synthesis involving α-haloketones and thioamides. |
| 2 | Piperazine Formation | Piperazine derivatives are synthesized through cyclization reactions. |
| 3 | Coupling Reaction | The thiazole and piperazine intermediates are coupled using palladium catalysts. |
| 4 | Functionalization | Final modifications include the introduction of the acetamide group via nucleophilic substitution. |
Case Study 1: Antimicrobial Evaluation
A study published in Frontiers in Chemistry explored the antimicrobial properties of thiazole derivatives similar to this compound. The results indicated promising activity against common pathogens with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation, derivatives were tested for their anticancer effects on MCF7 cells using the Sulforhodamine B assay. Compounds demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Case Study 3: Neuroprotective Mechanisms
Research focused on the neuroprotective effects highlighted the ability of piperazine-containing compounds to enhance acetylcholine levels by inhibiting acetylcholinesterase activity, suggesting potential applications in Alzheimer's treatment .
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to the disruption of cellular processes in microbes and cancer cells. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Core Structure Variations :
- The target compound’s thiazole core distinguishes it from 1,3,4-thiadiazole derivatives (e.g., 4g in ), which exhibit higher melting points (~203–228°C) due to increased rigidity .
- Thiazole-based analogs (e.g., compounds 14 and 16 in ) share similar acetamide-piperazine linkages but vary in aryl substitutions on the thiazole (e.g., p-tolyl vs. 4-methoxyphenyl), impacting lipophilicity and activity .
Substituent Effects :
- Piperazine substituents influence biological targeting. For example, 4-fluorophenyl (4g, ) and 4-chlorophenyl (14, ) groups enhance anticancer and anti-inflammatory activities, respectively.
- Anticonvulsant derivatives (e.g., compound 12 in ) prioritize small alkyl groups (e.g., methyl) on piperazine for improved blood-brain barrier penetration .
Pharmacological Profiles: Thiazole-piperazine hybrids (e.g., compound 14 in ) show promise as matrix metalloproteinase (MMP) inhibitors, critical in inflammation and cancer metastasis . The Nrf2/ARE activator CPN-9 highlights the role of electron-withdrawing groups (e.g., trimethylphenoxy) in modulating oxidative stress pathways.
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Elemental Analysis Data
Key Observations:
- IR Spectroscopy : All analogs exhibit strong C=O (1680–1690 cm⁻¹) and C=N (1595–1605 cm⁻¹) stretches, confirming acetamide and thiazole/thiadiazole moieties .
- NMR Data: Aromatic proton shifts (δ 7.10–7.65) and piperazine CH2 signals (δ 3.70–3.80) are consistent across derivatives, with minor variations due to substituent electronic effects .
- Elemental Analysis : Close agreement between calculated and found values (e.g., 4g in ) validates synthetic purity.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22ClN3OS
- Molecular Weight : 393.94 g/mol
- CAS Number : 338957-63-4
Anticancer Activity
The compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
These results indicate that this compound has a notable impact on cell viability, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:
- Inhibition of Kinases : The compound has been reported to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.
- Autophagy Modulation : Some derivatives have shown to induce autophagy without triggering apoptosis, which may be beneficial in certain therapeutic contexts.
Case Studies and Research Findings
- Anticonvulsant Activity : A study evaluated the anticonvulsant effects of derivatives related to this compound in animal models, demonstrating promising results that suggest a potential role in epilepsy treatment .
- Psychotropic Effects : Research on similar piperazine derivatives has indicated possible antipsychotic activity through interactions with serotonin (5-HT2A) and dopamine (D2) receptors . This opens avenues for exploring the compound's effects on mental health disorders.
- Synthesis and Evaluation : The synthesis of this compound involves alkylation reactions with various reagents, leading to derivatives with enhanced biological activities .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide?
Answer:
The synthesis typically involves:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones or α-haloacetamides. For example, 4-(4-chlorophenyl)-1,3-thiazol-2-amine can be synthesized by reacting 4-chlorophenyl thiourea with chloroacetone under basic conditions .
- Step 2: Introduction of the piperazine moiety. The acetamide linker is formed by coupling 2-chloroacetamide with 4-phenylpiperazine via nucleophilic substitution in the presence of a base (e.g., K₂CO₃) .
- Step 3: Final assembly via amide bond formation between the thiazole-amine and the piperazine-acetamide intermediate, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key Considerations:
- Solvent choice (DMF or THF) and temperature (60–80°C) significantly impact reaction efficiency .
- Purification via column chromatography or recrystallization ensures ≥95% purity .
Basic: How is the molecular structure of this compound confirmed in academic research?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Mass Spectrometry (ESI-MS):
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Methodological Approaches:
- Design of Experiments (DoE):
- Catalyst Screening:
- Transition-metal catalysts (e.g., Pd/C for coupling reactions) or organocatalysts (e.g., DMAP for acylations) enhance reaction efficiency .
- In-line Monitoring:
- Use FT-IR or HPLC to track reaction progress and terminate at peak conversion .
Case Study:
In analogous compounds, replacing DMF with acetonitrile reduced side reactions (e.g., N-alkylation) and improved yield by 20% .
Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
Stepwise Methodology:
Assay Validation:
- Replicate experiments under standardized conditions (e.g., cell line passage number, incubation time) to rule out variability .
Structural Confirmation:
Target Engagement Studies:
- Use radioligand binding assays (e.g., [³H]-labeled competitors) or CRISPR-mediated gene knockout to confirm target specificity .
Computational Modeling:
- Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by subtle conformational changes .
Example:
In a study of a related piperazine-thiazole analog, conflicting kinase inhibition data were resolved by identifying off-target binding to PDE4B, confirmed via SPR biosensor assays .
Basic: What in vitro assays are used for preliminary biological screening of this compound?
Answer:
Common Assays:
- Enzyme Inhibition:
- Fluorescence-based assays (e.g., ATPase activity using malachite green) for kinases or proteases .
- Antimicrobial Activity:
- Broth microdilution (MIC determination) against S. aureus or E. coli .
- Cytotoxicity:
- MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Key Parameters:
- Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) ensure reliability .
Advanced: How to improve the pharmacokinetic profile (e.g., solubility, bioavailability) of this compound?
Answer:
Strategies:
- Salt Formation:
- Hydrochloride salts enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug Design:
- Esterification of the acetamide group (e.g., pivaloyloxymethyl) improves intestinal absorption .
- Nanoparticle Formulation:
- Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release and increase oral bioavailability .
In Silico Tools:
- ADMET Predictors (e.g., SwissADME):
- LogP optimization (target ≤3) balances solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
